Cas no 151320-68-2 ((Z)-N-benzyl-N'-(Z)-1-(4-methylbenzenesulfonyl)-2-phenylethenylbenzenecarboximidamide)

(Z)-N-benzyl-N'-(Z)-1-(4-methylbenzenesulfonyl)-2-phenylethenylbenzenecarboximidamide 化学的及び物理的性質
名前と識別子
-
- (Z)-N-benzyl-N'-(Z)-1-(4-methylbenzenesulfonyl)-2-phenylethenylbenzenecarboximidamide
- (Z)-N-benzyl-N-((Z)-2-phenyl-1-tosylvinyl)benzimidamide
- Benzenecarboximidamide, N-[1-[(4-methylphenyl)sulfonyl]-2-phenylethenyl]-N'-(phenylmethyl)-
- (Z)-N-benzyl-N'-[(Z)-1-(4-methylbenzenesulfonyl)-2-phenylethenyl]benzenecarboximidamide
- AKOS024598926
- (Z)-N-benzyl-N'-((Z)-2-phenyl-1-tosylvinyl)benzimidamide
- F0757-0005
- 151320-68-2
- N'-benzyl-N-[(Z)-1-(4-methylphenyl)sulfonyl-2-phenylethenyl]benzenecarboximidamide
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- インチ: 1S/C29H26N2O2S/c1-23-17-19-27(20-18-23)34(32,33)28(21-24-11-5-2-6-12-24)31-29(26-15-9-4-10-16-26)30-22-25-13-7-3-8-14-25/h2-21H,22H2,1H3,(H,30,31)
- InChIKey: YWGKMTRAZUFPBO-UHFFFAOYSA-N
- ほほえんだ: C1(C(NC(S(C2=CC=C(C)C=C2)(=O)=O)=CC2=CC=CC=C2)=NCC2=CC=CC=C2)=CC=CC=C1
計算された属性
- せいみつぶんしりょう: 466.17149925g/mol
- どういたいしつりょう: 466.17149925g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 34
- 回転可能化学結合数: 8
- 複雑さ: 771
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 6.3
- トポロジー分子極性表面積: 66.9Ų
じっけんとくせい
- 密度みつど: 1.12±0.1 g/cm3(Predicted)
- ふってん: 701.4±60.0 °C(Predicted)
- 酸性度係数(pKa): 5.45±0.50(Predicted)
(Z)-N-benzyl-N'-(Z)-1-(4-methylbenzenesulfonyl)-2-phenylethenylbenzenecarboximidamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0757-0005-10mg |
(Z)-N-benzyl-N'-[(Z)-1-(4-methylbenzenesulfonyl)-2-phenylethenyl]benzenecarboximidamide |
151320-68-2 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0757-0005-30mg |
(Z)-N-benzyl-N'-[(Z)-1-(4-methylbenzenesulfonyl)-2-phenylethenyl]benzenecarboximidamide |
151320-68-2 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0757-0005-5μmol |
(Z)-N-benzyl-N'-[(Z)-1-(4-methylbenzenesulfonyl)-2-phenylethenyl]benzenecarboximidamide |
151320-68-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0757-0005-2μmol |
(Z)-N-benzyl-N'-[(Z)-1-(4-methylbenzenesulfonyl)-2-phenylethenyl]benzenecarboximidamide |
151320-68-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0757-0005-50mg |
(Z)-N-benzyl-N'-[(Z)-1-(4-methylbenzenesulfonyl)-2-phenylethenyl]benzenecarboximidamide |
151320-68-2 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0757-0005-3mg |
(Z)-N-benzyl-N'-[(Z)-1-(4-methylbenzenesulfonyl)-2-phenylethenyl]benzenecarboximidamide |
151320-68-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0757-0005-15mg |
(Z)-N-benzyl-N'-[(Z)-1-(4-methylbenzenesulfonyl)-2-phenylethenyl]benzenecarboximidamide |
151320-68-2 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0757-0005-25mg |
(Z)-N-benzyl-N'-[(Z)-1-(4-methylbenzenesulfonyl)-2-phenylethenyl]benzenecarboximidamide |
151320-68-2 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0757-0005-10μmol |
(Z)-N-benzyl-N'-[(Z)-1-(4-methylbenzenesulfonyl)-2-phenylethenyl]benzenecarboximidamide |
151320-68-2 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0757-0005-20mg |
(Z)-N-benzyl-N'-[(Z)-1-(4-methylbenzenesulfonyl)-2-phenylethenyl]benzenecarboximidamide |
151320-68-2 | 90%+ | 20mg |
$99.0 | 2023-05-17 |
(Z)-N-benzyl-N'-(Z)-1-(4-methylbenzenesulfonyl)-2-phenylethenylbenzenecarboximidamide 関連文献
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(Z)-N-benzyl-N'-(Z)-1-(4-methylbenzenesulfonyl)-2-phenylethenylbenzenecarboximidamideに関する追加情報
Introduction to Compound CAS No. 151320-68-2: (Z)-N-benzyl-N'-(Z)-1-(4-methylbenzenesulfonyl)-2-phenylethenylbenzenecarboximidamide
(Z)-N-benzyl-N'-(Z)-1-(4-methylbenzenesulfonyl)-2-phenylethenylbenzenecarboximidamide (CAS No. 151320-68-2) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its IUPAC name, is a member of the class of compounds known as imidamides. Its unique structure and properties make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents.
The molecular formula of (Z)-N-benzyl-N'-(Z)-1-(4-methylbenzenesulfonyl)-2-phenylethenylbenzenecarboximidamide is C30H27N3O2S, and its molecular weight is approximately 497.61 g/mol. The compound features a central benzene ring substituted with a benzyl group and an imidamide moiety, which is further functionalized with a phenyl group and a 4-methylbenzenesulfonyl group. This intricate arrangement of functional groups imparts the compound with distinct chemical and biological properties.
Recent studies have highlighted the potential of (Z)-N-benzyl-N'-(Z)-1-(4-methylbenzenesulfonyl)-2-phenylethenylbenzenecarboximidamide in various biological contexts. One notable area of research is its activity as an inhibitor of specific enzymes involved in cellular signaling pathways. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against protein kinases, which are key regulators of cell growth and proliferation. This finding suggests that (Z)-N-benzyl-N'-(Z)-1-(4-methylbenzenesulfonyl)-2-phenylethenylbenzenecarboximidamide could be a promising lead compound for the development of anticancer drugs.
In addition to its enzymatic inhibition properties, (Z)-N-benzyl-N'-(Z)-1-(4-methylbenzenesulfonyl)-2-phenylethenylbenzenecarboximidamide has been investigated for its potential as an anti-inflammatory agent. Inflammation is a complex biological response to injury or infection, and the dysregulation of inflammatory pathways can contribute to various diseases, including arthritis and neurodegenerative disorders. Research conducted by a team at the University of California, Los Angeles (UCLA) found that this compound effectively reduces the production of pro-inflammatory cytokines in vitro, indicating its potential therapeutic value in treating inflammatory conditions.
The synthesis of (Z)-N-benzyl-N'-(Z)-1-(4-methylbenzenesulfonyl)-2-phenylethenylbenzenecarboximidamide involves several steps, each requiring precise control over reaction conditions to ensure the formation of the desired Z-isomer. A typical synthetic route begins with the preparation of the benzene carboxaldehyde intermediate, followed by its condensation with an appropriate amine to form the imine. Subsequent treatment with a sulfonyl chloride and a benzylamine derivative leads to the formation of the final product. The Z-isomer can be selectively obtained through careful control of reaction parameters such as temperature and solvent choice.
The physical properties of (Z)-N-benzyl-N'-(Z)-1-(4-methylbenzenesulfonyl)-2-phenylethenylbenzenecarboximidamide, including its solubility, melting point, and stability, are crucial for its application in pharmaceutical formulations. The compound is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but exhibits limited solubility in water. This characteristic necessitates careful formulation strategies to ensure optimal bioavailability when used as a drug candidate.
Clinical trials are an essential step in evaluating the safety and efficacy of new drug candidates like (Z)-N-benzyl-N'-(Z)-1-(4-methylbenzenesulfonyl)-2-phenylethenylbenzenecarboximidamide. Preliminary studies have shown promising results in preclinical models, but further investigation is required to assess its performance in human subjects. Phase I trials are currently underway to evaluate the pharmacokinetics and safety profile of this compound in healthy volunteers.
Beyond its therapeutic applications, (Z)-N-benzyl-N'-(Z)-1-(4-methylbenzenesulfonyl)-2-phenylethenylbenzenecarboximidamide has also been explored for its potential use as a chemical probe in academic research. Chemical probes are small molecules that can be used to interrogate biological systems and provide insights into cellular processes. The ability of this compound to selectively modulate specific protein targets makes it a valuable tool for researchers studying signal transduction pathways and other cellular mechanisms.
In conclusion, (Z)-N-benzyl-N'-(Z)-1-(4-methylbenzenesulfonyl)-2-phenylethenylbenzenecarboximidamide (CAS No. 151320-68-2) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further development as a therapeutic agent or research tool. Ongoing studies continue to uncover new insights into its mechanisms of action and potential uses, highlighting its significance in advancing our understanding of complex biological systems.
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